REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:9]=[N+]=[N-])[CH:6]=[CH:7][CH:8]=1.[FH:12]>CCCCCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:8]=1[F:12])[NH2:9]
|
Name
|
|
Quantity
|
0.07 mol
|
Type
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reactant
|
Smiles
|
COC=1C=C(C=CC1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
ADDITION
|
Details
|
poured from the bomb
|
Type
|
WASH
|
Details
|
The bomb was then rinsed with 50 ml
|
Type
|
ADDITION
|
Details
|
The reaction mixture poured from the bomb
|
Type
|
TEMPERATURE
|
Details
|
this mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with 50 ml
|
Type
|
EXTRACTION
|
Details
|
of dichloromethane per extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 7.31g
|
Type
|
DISTILLATION
|
Details
|
An aliquot of this product was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a pale yellow oil with a b.p. of 150°-152° C. at 50 mm. Hg
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |